molecular formula C36H42F6N4O8 B1435866 Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) CAS No. 1173097-69-2

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)

Cat. No. B1435866
M. Wt: 772.7 g/mol
InChI Key: YDYSXYIKNSWDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is C32H40N4O4.2CF3CO2H . The 1H NMR of this compound has been determined .


Chemical Reactions Analysis

Rhodamine 6G is often used as a tracer dye within water to determine the rate and direction of flow and transport . It fluoresces and can thus be detected easily and inexpensively with instruments called fluorometers .


Physical And Chemical Properties Analysis

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is a solid at room temperature . It has a molecular weight of 772.73 g/mol . The compound has an excitation of 528nm and emission of 553nm .

Scientific Research Applications

Photophysical Properties Modification

  • Rhodamine 6G derivatives are used in the preparation of certain platinum(II) complexes, which exhibit acid/base-switchable photophysical properties. The rhodamine moiety in these complexes can undergo reversible transformations in the presence of an acid/base, significantly altering their photophysical characteristics. This transformation impacts absorption and fluorescence properties, making these derivatives valuable in designing transition metal complexes with external stimuli-activatable features (Majumdar, Cui, Xu, & Zhao, 2015).

Structural and Fluorescence Analysis

  • Structural analysis and fluorescence properties of rhodamine 6G derivatives have been a subject of research. Two specific derivatives, a propargylamine derivative and a γ-aminobutyric acid (GABA) derivative, have been compared with similar structures from the Cambridge Structural Database. These studies involve analyzing the stabilization interactions and conducting single-crystal in-situ reaction studies using fluorescence methods (Di Paolo, Bossi, Baggio, & Suarez, 2016).

Reactivity with CO2 and Other Elements

  • The reactivity of rhodium(I) silylamide complexes, which include rhodamine 6G derivatives, has been studied. These complexes have shown interesting reactions with elements like CO2 and silver(I) salts, indicating potential applications in chemical processes involving nitrene-group and nitrogen-atom sources (Whited, Kosanovich, & Janzen, 2014).

Anticancer Activity and Fluorescence Properties

  • Rhodamine B amide derivatives, related to rhodamine 6G, have been designed to exhibit both fluorescence properties and anticancer activity. These derivatives display potential for use in biological labeling and may have significant implications in the development of theranostic agents (Battula, Bommi, Bobde, Patel, Ghosh, & Jayanty, 2021).

Rate of Ring Opening Studies

Future Directions

As a fluorescent labeling rhodamine, this compound is used for proteomics research . It is expected to continue to be used in this field and potentially in other areas where fluorescent labeling is required .

properties

IUPAC Name

[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSXYIKNSWDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
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Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
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Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
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Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
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Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
Reactant of Route 6
Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)

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